molecular formula C12H19N B1380163 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine CAS No. 1226417-51-1

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No. B1380163
CAS RN: 1226417-51-1
M. Wt: 177.29 g/mol
InChI Key: LRRAOFJWUTWUCN-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, also known as 2-(2,4-dimethylphenyl)-2-methylpropan-1-amine, is an organic compound that is used in many scientific and research applications. It is a colorless liquid with a boiling point of 212 °C and a molecular weight of 174.25 g/mol. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a building block for the synthesis of other organic compounds.

Scientific Research Applications

Catalysis and Polymerization

One area of research involving aromatic amine compounds closely related to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine focuses on their use in catalysis and polymerization processes. A study on highly active catalyst systems for polymerizing 2,6-dimethylphenol used aromatic amine ligands and copper(I) chloride, highlighting the potential of aromatic amines in polymer synthesis. The research found that certain aromatic amine ligands, when paired with copper(I) chloride, significantly enhance the efficiency of poly(2,6-dimethyl-1,4-phenylene ether) synthesis due to their high basicity and minimal steric hindrance, which facilitates faster polymerization rates (Kim et al., 2018).

Organic Synthesis and Chemical Transformations

Research into the substitution of 2,4-dimethyl-phenoxy fragment by several amines has demonstrated the ability to achieve selective transformations, particularly with primary amines. This work showcases the versatility of aromatic amines in organic synthesis, enabling the creation of compounds with specific chiral properties and potentially opening up new avenues for the synthesis of complex organic molecules (Barjau et al., 2011).

Herbicidal Activity

Another field of application for compounds structurally similar to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is in the development of herbicides. A study on 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, which shares a functional group similarity, demonstrated notable herbicidal activities against certain plant species, indicating the potential agricultural applications of these compounds (Gao et al., 2013).

Medicinal Chemistry

In medicinal chemistry, the structural manipulation of aromatic amines, including those similar to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, has been explored for the development of novel compounds with potential therapeutic applications. Studies have synthesized and evaluated various analogues for their psychotomimetic potency, providing insights into the structure-activity relationship crucial for drug development (Jacob et al., 1977).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRAOFJWUTWUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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